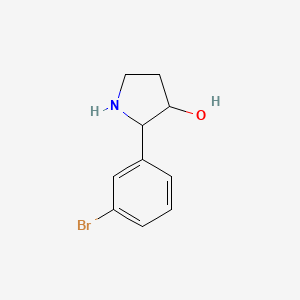

2-(3-Bromophenyl)pyrrolidin-3-OL

CAS No.:

Cat. No.: VC17672976

Molecular Formula: C10H12BrNO

Molecular Weight: 242.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12BrNO |

|---|---|

| Molecular Weight | 242.11 g/mol |

| IUPAC Name | 2-(3-bromophenyl)pyrrolidin-3-ol |

| Standard InChI | InChI=1S/C10H12BrNO/c11-8-3-1-2-7(6-8)10-9(13)4-5-12-10/h1-3,6,9-10,12-13H,4-5H2 |

| Standard InChI Key | LIGGHZBXLFEUBA-UHFFFAOYSA-N |

| Canonical SMILES | C1CNC(C1O)C2=CC(=CC=C2)Br |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound 2-(3-bromophenyl)pyrrolidin-3-OL (IUPAC name: 3-(3-bromophenyl)pyrrolidin-3-ol) features a five-membered pyrrolidine ring with a hydroxyl group at position 3 and a 3-bromophenyl group at position 2. Its molecular formula is C₁₀H₁₂BrNO, with a molecular weight of 242.11 g/mol . The hydrochloride salt form (C₁₀H₁₃BrClNO) has a molecular weight of 278.57 g/mol .

Stereochemical Considerations

The pyrrolidine ring introduces two stereocenters at positions 2 and 3, yielding four possible stereoisomers. Resolution of enantiomers is critical for pharmacological activity, as demonstrated in related compounds where stereochemistry influences receptor binding .

Spectroscopic Characterization

-

¹H NMR: Protons on the pyrrolidine ring resonate between δ 2.1–3.6 ppm, while aromatic protons from the bromophenyl group appear at δ 7.2–7.4 ppm .

-

¹³C NMR: The quaternary carbon bearing the hydroxyl group is observed near δ 70 ppm, with aromatic carbons at δ 120–140 ppm .

-

IR Spectroscopy: A broad O–H stretch at ~3332 cm⁻¹ and C–Br absorption at ~557 cm⁻¹ are characteristic .

Synthetic Methodologies

Lactam Intermediate Approach

A scalable route involves synthesizing pyrrolidin-2-one intermediates followed by reduction. Source details a protocol using esters and azido triflates:

-

Step 1: Methyl 2-arylacetates (e.g., methyl 2-phenylacetate) react with azido triflates under Staudinger conditions to form γ-lactams.

-

Step 2: Hydrogenation of the lactam yields the pyrrolidine scaffold. For brominated analogs, triphenylphosphine-mediated dehalogenation may occur, necessitating inert conditions .

Example Reaction Scheme:

Challenges in Bromine Retention

Bromine substituents are prone to elimination during hydrogenation. Source reports that substituting Pd/C with triphenylphosphine mitigates debromination but generates stoichiometric triphenylphosphine oxide, complicating purification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume